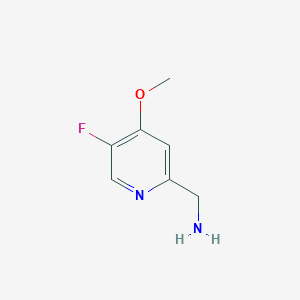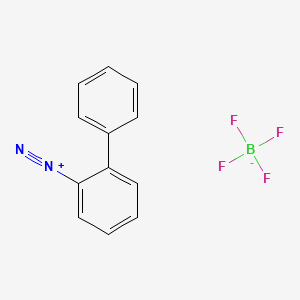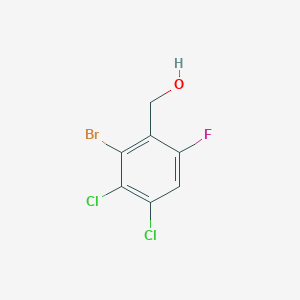![molecular formula C13H22O2 B13665390 9-Propyl-1-oxaspiro[5.5]undecan-4-one](/img/structure/B13665390.png)
9-Propyl-1-oxaspiro[5.5]undecan-4-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
9-Propyl-1-oxaspiro[5.5]undecan-4-one is a chemical compound belonging to the spiroketone family. Spiro compounds are characterized by a unique structure where two rings are connected through a single atom, creating a “spiro” linkage. This particular compound features a spiro linkage between a cyclohexane ring and a tetrahydrofuran ring, with a propyl group attached to the ninth carbon atom.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 9-Propyl-1-oxaspiro[5.5]undecan-4-one typically involves the following steps:
Formation of the Spiro Intermediate: The initial step involves the formation of a spiro intermediate through a cyclization reaction. This can be achieved by reacting a suitable precursor, such as a 1,6-diketone, with a diol under acidic conditions.
Introduction of the Propyl Group: The propyl group can be introduced through a Grignard reaction, where propyl magnesium bromide reacts with the spiro intermediate to form the desired product.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalysts, optimized reaction conditions, and purification techniques such as distillation and chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
9-Propyl-1-oxaspiro[5.5]undecan-4-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The compound can undergo nucleophilic substitution reactions, where the propyl group or other substituents can be replaced by different functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles like halides, amines, or thiols can be used under basic or acidic conditions.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of various substituted spiro compounds.
Applications De Recherche Scientifique
9-Propyl-1-oxaspiro[5.5]undecan-4-one has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex spiro compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in designing novel therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 9-Propyl-1-oxaspiro[5.5]undecan-4-one involves its interaction with specific molecular targets and pathways. The compound’s unique spiro structure allows it to fit into various biological receptors, potentially inhibiting or activating specific pathways. For example, it may interact with enzymes or receptors involved in cell signaling, leading to therapeutic effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
1-Oxaspiro[5.5]undecan-4-one: Lacks the propyl group, making it less hydrophobic.
1,3-Dioxane Spiro Compounds: Contain additional oxygen atoms, altering their reactivity and biological activity.
1,3-Dithiane Spiro Compounds: Contain sulfur atoms, providing different chemical properties.
Uniqueness
9-Propyl-1-oxaspiro[5.5]undecan-4-one’s uniqueness lies in its specific spiro structure combined with the propyl group, which imparts distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.
Propriétés
Formule moléculaire |
C13H22O2 |
|---|---|
Poids moléculaire |
210.31 g/mol |
Nom IUPAC |
9-propyl-1-oxaspiro[5.5]undecan-4-one |
InChI |
InChI=1S/C13H22O2/c1-2-3-11-4-7-13(8-5-11)10-12(14)6-9-15-13/h11H,2-10H2,1H3 |
Clé InChI |
KFZMGJXJQYYMDS-UHFFFAOYSA-N |
SMILES canonique |
CCCC1CCC2(CC1)CC(=O)CCO2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


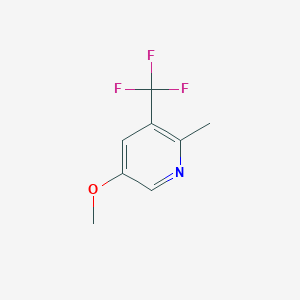
![7-Nitrobenzo[d]isoxazol-3-amine](/img/structure/B13665318.png)
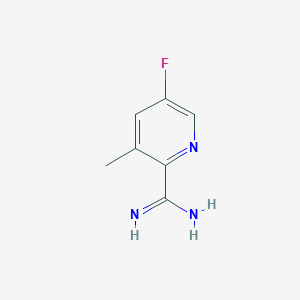
![7-Fluoro-3,4-dihydro-2H-pyrido[4,3-b][1,4]oxazine](/img/structure/B13665328.png)
![Phenyl[4-(prop-2-en-1-yl)phenyl]methanone](/img/structure/B13665329.png)
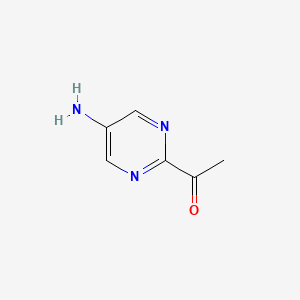
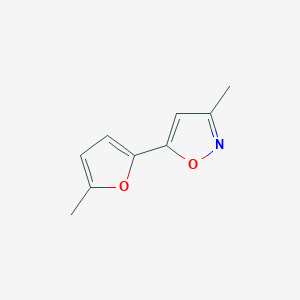
![6-Methoxypyrido[3,4-d]pyrimidine](/img/structure/B13665342.png)
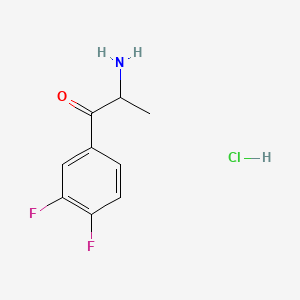
![6-Bromoimidazo[1,2-a]pyridin-3-amine hydrochloride](/img/structure/B13665354.png)
